N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Overview
Description
This usually involves the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound, often using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances, its reactivity, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.Scientific Research Applications
Antidepressant Activity
Research on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides revealed potential antidepressant activity. These compounds were synthesized and evaluated, demonstrating a significant reduction in immobility time in animal models, suggesting potential therapeutic utility as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).
Antitumor Agents
A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines. This suggests the potential for developing new antitumor agents based on thiophene and pyrazole derivatives (Gomha, Edrees, & Altalbawy, 2016).
Anti-Inflammatory and Anticancer Properties
Celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings underscore the versatility of such compounds in medicinal chemistry, offering pathways for developing therapeutic agents (Küçükgüzel et al., 2013).
Corrosion Inhibition
Bipyrazolic compounds have shown efficacy as corrosion inhibitors for pure iron in acidic media. This application is crucial for protecting industrial materials, demonstrating the compound class's utility beyond biomedical applications (Chetouani et al., 2005).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Future Directions
This involves predicting or suggesting further studies, potential applications, or synthesis methods for the compound.
properties
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-11(8-23)19-17(24)18(25)20-16-14-9-27-10-15(14)21-22(16)12-4-6-13(26-2)7-5-12/h4-7,11,23H,3,8-10H2,1-2H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJAODGUAKVFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide |
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